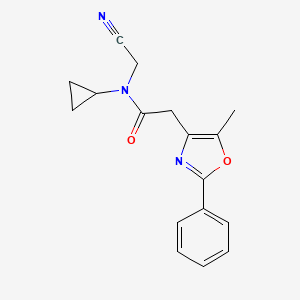
1-Methylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol (MACP) is a compound that has been studied for its potential applications in various scientific fields. It is a highly reactive, water-soluble, and non-volatile compound, which makes it an attractive candidate for use in laboratory experiments. MACP has been studied for its biochemical and physiological effects, as well as its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Role of DNA-binding Agents in Cancer Research
Temozolomide, a DNA-methylating agent, demonstrates significant antitumor activity by crossing the blood-brain barrier, underlining the importance of such compounds in treating pediatric brain tumors. Despite temozolomide's limited efficacy in certain tumors, its combination with other compounds is under investigation, suggesting the potential of structurally similar compounds in oncology (Barone et al., 2006).
Understanding Carbazoles in Environmental Chemistry
Halogenated carbazoles, identified as emerging contaminants, have been detected in environmental samples. Their persistence and dioxin-like toxicological potential point towards the necessity of understanding the anthropogenic origins and pathways of such compounds, including their formation in the manufacture of certain dyes, indicating the environmental relevance of carbazoles and their derivatives (Parette et al., 2015).
Synthesis and Applications of Triazoles
Triazoles, including 1,2,3-triazoles, serve as key scaffolds in various domains such as drug discovery, material science, and pharmaceutical chemistry. Their diverse applications and the development of efficient synthetic routes underline the significance of nitrogen-containing heterocycles in scientific research, showcasing the versatility of such compounds in creating biologically active molecules (Kaushik et al., 2019).
The Role of Minor Groove Binders in Biomedical Applications
Hoechst 33258, a minor groove binder, demonstrates the potential for designing drugs based on its ability to specifically bind to AT-rich sequences in the DNA minor groove. This property is exploited in various biomedical applications, including as fluorescent DNA stains for chromosomal analysis, illustrating the utility of minor groove binders in scientific research (Issar & Kakkar, 2013).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamides (BTAs) have emerged as versatile building blocks in supramolecular chemistry, enabling the development of one-dimensional nanometer-sized structures through H-bonding. Their applications range from nanotechnology to polymer processing, highlighting the adaptability of BTAs in designing complex molecular architectures (Cantekin et al., 2012).
Eigenschaften
IUPAC Name |
1-(methylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2,4,6,8,12,17,19H,3,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMHNMZYUSRVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1C2=C(CCCC2)C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)





![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)



![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)
![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)
